molecular formula C11H15O4P B12618966 4-Acetylphenyl ethyl methylphosphonate CAS No. 918660-68-1

4-Acetylphenyl ethyl methylphosphonate

Cat. No.: B12618966
CAS No.: 918660-68-1
M. Wt: 242.21 g/mol
InChI Key: BJYIEMDHYADUGW-UHFFFAOYSA-N
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Description

4-Acetylphenyl ethyl methylphosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to an aromatic ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphonate group, an ethyl group, and a methyl group attached to a phenyl ring with an acetyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylphenyl ethyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-acetylphenol with ethyl methylphosphonate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may require a solvent like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. For example, microwave irradiation can accelerate the dealkylation of dialkyl methylphosphonates, leading to the formation of the desired product under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl ethyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of phosphonic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

4-Acetylphenyl ethyl methylphosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylphenyl ethyl methylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The acetyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

  • 4-Acetylphenyl methyl phenyl phosphate
  • 4-Acetylphenyl ethyl phenylphosphonate
  • 4-Acetylphenyl methyl ethylphosphonate

Comparison: 4-Acetylphenyl ethyl methylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. For example, the presence of the ethyl group can influence the compound’s solubility and interaction with biological membranes, while the methyl group can affect its steric properties and reactivity in substitution reactions .

Properties

CAS No.

918660-68-1

Molecular Formula

C11H15O4P

Molecular Weight

242.21 g/mol

IUPAC Name

1-[4-[ethoxy(methyl)phosphoryl]oxyphenyl]ethanone

InChI

InChI=1S/C11H15O4P/c1-4-14-16(3,13)15-11-7-5-10(6-8-11)9(2)12/h5-8H,4H2,1-3H3

InChI Key

BJYIEMDHYADUGW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)OC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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